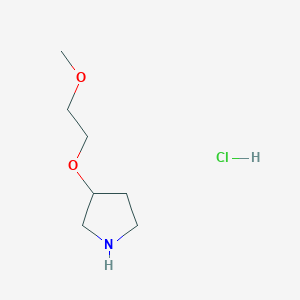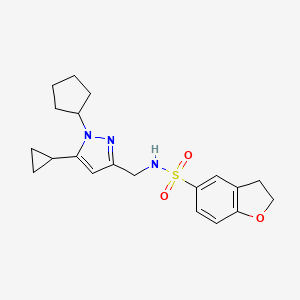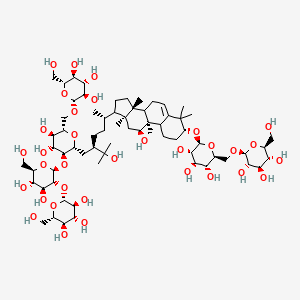
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a dichlorophenoxy group attached to an acetamide moiety, which is further linked to a dimethylated pyrimidinyl group. The presence of chlorine atoms and the pyrimidine ring contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy group and the pyrimidinyl group separately. These groups are then coupled using appropriate reagents and reaction conditions.
Dichlorophenoxy Group Synthesis:
The dichlorophenoxy group can be synthesized by reacting phenol with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), to produce 3,5-dichlorophenol.
The phenol derivative is then converted to its corresponding phenol ether using a suitable alkylating agent.
Pyrimidinyl Group Synthesis:
The pyrimidinyl group can be synthesized through a series of reactions starting with the condensation of guanidine with an appropriate β-diketone or β-ketoester to form the pyrimidinyl core.
Subsequent methylation steps are employed to introduce the methyl groups at the 4 and 6 positions of the pyrimidine ring.
Coupling Reaction:
The dichlorophenoxy group and the pyrimidinyl group are then coupled using acyl chloride or an acid chloride derivative of the dichlorophenoxy group and the amine group of the pyrimidinyl compound.
The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation:
The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.
Reduction:
Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidinyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Amine derivatives, which may exhibit different biological activities.
Substitution Products:
Scientific Research Applications
2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several scientific research applications across various fields:
Chemistry:
The compound can be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.
Biology:
It may serve as a tool compound in biological studies to investigate the effects of pyrimidinyl derivatives on cellular processes and signaling pathways.
Industry:
Use in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system under study.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A common herbicide used in agriculture.
Pyrimethamine: An antiparasitic medication used to treat malaria and toxoplasmosis.
Seltorexant (JNJ-42847922): A selective orexin receptor antagonist used in the treatment of insomnia.
Uniqueness: 2-(3,5-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific structural features, including the presence of the dichlorophenoxy group and the dimethylated pyrimidinyl group
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-3-9(2)18-14(17-8)19-13(20)7-21-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJOMEZXPDAOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)


![2-[(1S)-1-azidoethyl]pyridine](/img/structure/B2847713.png)
![tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)
![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)
